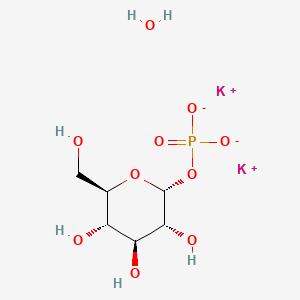
ジ-tert-ブチルシクロペンタジエン
説明
DI-TERT-BUTYLCYCLOPENTADIENE is a useful research compound. Its molecular formula is C13H22 and its molecular weight is 178.31. The purity is usually 95%.
BenchChem offers high-quality DI-TERT-BUTYLCYCLOPENTADIENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DI-TERT-BUTYLCYCLOPENTADIENE including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
ジ-tert-ブチルシクロペンタジエンは、有機合成における汎用性の高いビルディングブロックとして役立ちます。 そのかさ高いtert-ブチル基は立体障害をもたらし、反応経路を制御し、特定の異性体を生成するために利用できます {svg_1}。この化合物は、精密な構成が必要とされる複雑な有機分子の合成に特に役立ちます。
高分子化学
高分子化学では、ジ-tert-ブチルシクロペンタジエンは、特殊な高分子を合成するためのモノマーとして使用されます。 高分子への組み込みにより、得られる材料の熱安定性と耐薬品性を向上させることができ、高性能用途に適しています {svg_2}.
触媒
この化合物は、オレフィン重合触媒などの多くの金属錯体の前駆体です。 ジ-tert-ブチルシクロペンタジエンのかさ高さは、高スピン錯体の安定化を可能にし、アルケン重合などのさまざまな触媒プロセスで価値があります {svg_3} {svg_4}.
材料科学
ジ-tert-ブチルシクロペンタジエンは、先端材料の開発に使用されています。 その誘導体は、有機半導体、光電子デバイス、および制御された電子特性が不可欠な他の材料の生成に使用できます {svg_5}.
医薬品化学
医薬品化学における直接的な用途は広く報告されていませんが、ジ-tert-ブチルシクロペンタジエンから派生した構造モチーフは、薬物の薬物動態特性を修飾したり、新しい治療薬を創製したりするために、医薬品に組み込まれる可能性があります {svg_6}.
環境科学
環境科学におけるジ-tert-ブチルシクロペンタジエンの用途は、明示的に文書化されていません。 しかし、複雑な分子と材料の合成におけるその役割は、汚染物質検出のためのセンサーや廃棄物修復のための材料など、環境技術に間接的に貢献する可能性があります {svg_7}.
作用機序
Target of Action
Di-tert-butylcyclopentadiene is primarily used as a building block in chemical synthesis . It serves as a precursor to many metal complexes, such as the olefin polymerization catalyst . The compound’s primary targets are therefore the reactants it interacts with in these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, di-tert-butylcyclopentadiene reacts with excess potassium tert-butoxide in the presence of elemental selenium or sulfur to yield cyclopentadienes bridged by two or three selenium atoms through one or two diselenoketal functionalities, or bridged by sulfur atoms via one or two dithioketal functionalities .
Biochemical Pathways
Di-tert-butylcyclopentadiene is involved in the synthesis of various metal complexes. These complexes can then participate in a variety of biochemical pathways, depending on their specific structures and properties . The downstream effects of these pathways can vary widely, from the production of new compounds in chemical reactions to the catalysis of polymerization processes .
Pharmacokinetics
Its physical and chemical properties, such as its solubility in organic solvents, boiling point, and density, can impact its behavior and availability in a chemical reaction .
Result of Action
The result of di-tert-butylcyclopentadiene’s action is the formation of new compounds through chemical reactions. For example, it can react with potassium tert-butoxide and elemental selenium or sulfur to form cyclopentadienes with various bridge structures . These new compounds can then be used in further reactions, such as the formation of metal complexes .
Action Environment
The action of di-tert-butylcyclopentadiene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all impact the course of the chemical reactions it participates in . Additionally, it should be protected from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°C .
特性
IUPAC Name |
2,5-ditert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVPPBTEASJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394029 | |
| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114987-03-0, 120937-44-2 | |
| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylcyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic routes to obtain di-tert-butylcyclopentadiene?
A1: Di-tert-butylcyclopentadiene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide. This reaction often employs a phase-transfer catalyst and a strong base. [, ] For instance, one method utilizes Adogen 464 as the catalyst and potassium hydroxide as the base. [] The reaction yields a mixture of isomers, including 1,3-di-tert-butylcyclopentadiene and other possible configurations. [, ]
Q2: How does the presence of the tert-butyl groups influence the reactivity of di-tert-butylcyclopentadiene?
A2: The bulky tert-butyl groups exert significant steric hindrance, impacting the reactivity of di-tert-butylcyclopentadiene. This steric effect can influence the regioselectivity of subsequent reactions and the stability of the resulting metal complexes. For example, in the synthesis of pentaisopropylcyclopentadiene, the presence of multiple isopropyl groups leads to the formation of a mixture of isomers due to steric interactions. []
Q3: Can di-tert-butylcyclopentadiene act as a ligand in metal complexes, and what are the potential advantages?
A3: Yes, di-tert-butylcyclopentadiene can act as a ligand, particularly in the formation of metallocene complexes. [] The bulky tert-butyl substituents can impart several advantages to these complexes:
Q4: Are there any reported examples of di-tert-butylcyclopentadiene derivatives used in the synthesis of unusual organometallic compounds?
A4: Yes, research highlights the use of di-tert-butylcyclopentadiene in synthesizing organoselenium compounds. [] For example, reacting di-tert-butylcyclopentadiene with potassium tert-butoxide and selenium results in the formation of cyclopentadiene rings bridged by selenium atoms. This reaction produces intriguing molecules like 2,5,4′,6′-Tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b][1,3]diselena-2,4-diene (1) and 1,3,5,7-tetra-tert-butyl-3a,7a-dihydro-3a,7a-epi-selenodicyclopenta[b,e][1,4]diselenine (2), characterized using X-ray diffraction. []
Q5: Is there any information available regarding the analytical characterization of di-tert-butylcyclopentadiene?
A5: Di-tert-butylcyclopentadiene is typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to assess its purity and identify the different isomers present. [] The isomers can be distinguished based on their different retention times and fragmentation patterns in the mass spectrometer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)
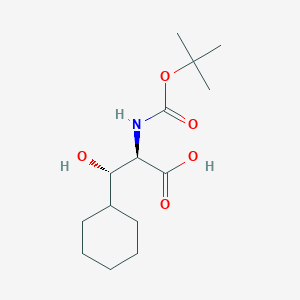

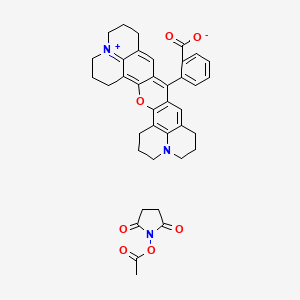
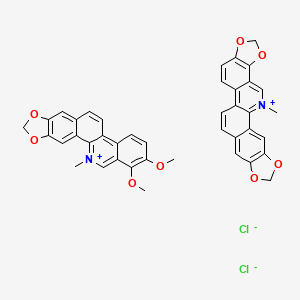
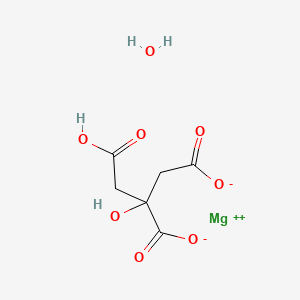
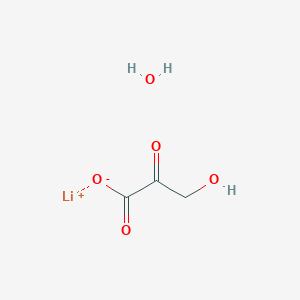
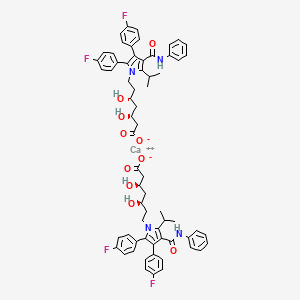
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
